3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired dibenzo[b,e][1,4]diazepine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds .
Scientific Research Applications
3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,6,7,8,9-hexahydro-2H- 1benzothieno[2,3-e][1,4]diazepin-2-one
- 3-(4-fluorophenyl)-1-hydroxy-1-(4-methoxyphenyl)-1H,2H,5H,6H,7H,8H,9H-pyrazolo[1,2-A][1,2]diazepin-4-ium bromide
- Olanzapine related compound C (2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4’-N-oxide)
Uniqueness
What sets 3-(2-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its unique combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H20ClFN2O |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H20ClFN2O/c26-19-6-2-1-5-18(19)16-13-22-24(23(30)14-16)25(15-9-11-17(27)12-10-15)29-21-8-4-3-7-20(21)28-22/h1-12,16,25,28-29H,13-14H2 |
InChI Key |
XMWFGVJVFCPUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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